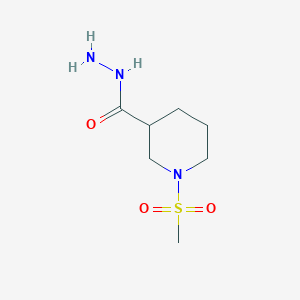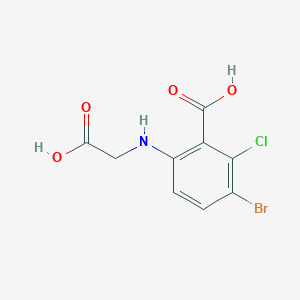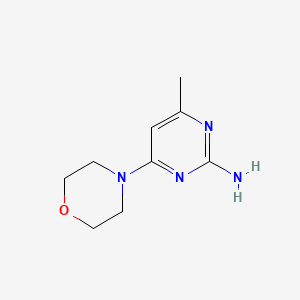
2-氨基-4-吗啉基-6-甲基嘧啶
描述
2-Amino-4-morpholino-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an amino group at position 2, a morpholino group at position 4, and a methyl group at position 6
科学研究应用
2-Amino-4-morpholino-6-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Medicine: Pyrimidine derivatives, including 2-Amino-4-morpholino-6-methylpyrimidine, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It’s known that pyrimidine derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that in sm coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds involved in sm coupling reactions can affect a variety of biochemical pathways due to their role in forming carbon–carbon bonds .
Result of Action
It’s known that compounds involved in sm coupling reactions can have significant effects due to their role in forming carbon–carbon bonds .
Action Environment
It’s known that the conditions of sm coupling reactions, such as temperature and ph, can significantly influence the reaction’s success .
生化分析
Biochemical Properties
2-Amino-4-morpholino-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a nucleophile in certain reactions, where it can form stable complexes with aldehydes and other electrophiles . The compound’s interaction with enzymes such as kinases and phosphatases can modulate their activity, thereby influencing various signaling pathways. Additionally, 2-Amino-4-morpholino-6-methylpyrimidine can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 2-Amino-4-morpholino-6-methylpyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 2-Amino-4-morpholino-6-methylpyrimidine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-morpholino-6-methylpyrimidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-Amino-4-morpholino-6-methylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-morpholino-6-methylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-4-morpholino-6-methylpyrimidine remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 2-Amino-4-morpholino-6-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished efficacy or increased toxicity.
Metabolic Pathways
2-Amino-4-morpholino-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions.
Transport and Distribution
The transport and distribution of 2-Amino-4-morpholino-6-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments, thereby influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-Amino-4-morpholino-6-methylpyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholino-6-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors, such as benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of 2-Amino-4-morpholino-6-methylpyrimidine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.
化学反应分析
Types of Reactions
2-Amino-4-morpholino-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of pyrimidine-based compounds.
相似化合物的比较
2-Amino-4-morpholino-6-methylpyrimidine can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a chloro group instead of a morpholino group and exhibits different chemical and biological properties.
2-Amino-4-hydroxy-6-methylpyrimidine:
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds contain fused pyrimidine rings and have distinct chemical and biological characteristics.
属性
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPOTNTAFUNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394585 | |
| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-46-7 | |
| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



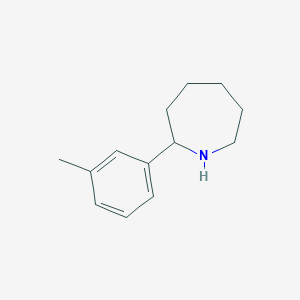



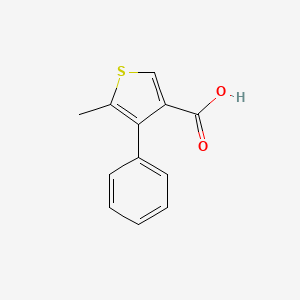
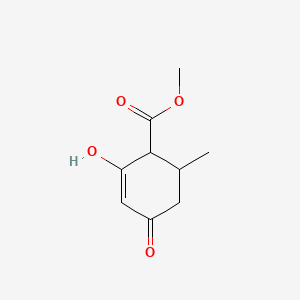
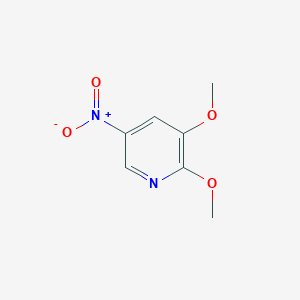
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
